YM-341619: A Potent and Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases
YM-341619: A Potent and Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-341619, also known as AS1617612, is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting the STAT6 signaling pathway, YM-341619 effectively suppresses the differentiation of T helper 2 (Th2) cells, which are central to the pathophysiology of various allergic diseases. This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of YM-341619, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Function and Mechanism of Action
YM-341619 functions as a highly potent inhibitor of STAT6, a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling cascades. These cytokines are critical for the development of Th2 immune responses, which are implicated in allergic conditions such as asthma, atopic dermatitis, and allergic rhinitis.[1][2]
The primary mechanism of action of YM-341619 involves the inhibition of IL-4-induced STAT6 activation.[1] This blockade prevents the downstream events that lead to the differentiation of naive CD4+ T cells into Th2 cells.[2] Specifically, YM-341619 has been shown to decrease the production of IL-4 and the expression of GATA-3, a master transcription factor for Th2 differentiation, in T cells.[2][3][4] Notably, YM-341619 does not affect Th1 cell differentiation, as evidenced by its lack of impact on the production of Interferon-gamma (IFN-γ) or the expression of the Th1 transcription factor, T-bet.[2][3][4] This selectivity highlights its targeted therapeutic potential in Th2-dominant diseases.
Quantitative Efficacy and Pharmacokinetics
The potency and efficacy of YM-341619 have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of YM-341619
| Parameter | Value | Cell/System |
| STAT6 Activation IC50 | 0.70 nM | Not specified |
| Th2 Differentiation IC50 | 0.28 nM | Mouse Spleen T Cells (IL-4 induced) |
| STAT6 Luciferase Gene Activity IC50 | 1.5 nM | FW4 Cells (IL-4 induced) |
Table 2: In Vivo Efficacy of YM-341619
| Model | Dosage | Effect |
| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg (p.o.) | Dose-dependent suppression of IgE levels (ED50 = 0.026 mg/kg) |
| Ovalbumin-sensitized mice | 0.3 mg/kg (p.o.) | 71% inhibition of antigen-induced eosinophil infiltration to the lung |
| DNP-Ascaris-sensitized rats | Not specified | Dose-dependent decrease in IL-4 and IL-13 production (both by 57%) |
| Ovalbumin-sensitized rats | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression of eosinophil accumulation in the lung |
| Ovalbumin-sensitized rats | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression of airway hyperresponsiveness |
Table 3: Pharmacokinetic Profile of YM-341619
| Species | Dose | AUC (0-24h) (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (mL/kg) | Bioavailability (%) |
| Mice | 1 mg/kg (i.v.) | 462 | 80 | 0.5 | 1.0 | 3177 | 15 |
| Dogs | 0.5 mg/kg (i.v.) | 146 | 29 | 1.2 | 0.7 | 3334 | 29 |
| Monkeys | 1 mg/kg (i.v.) | 517 | 16 | 1.7 | 0.7 | 1975 | 8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of YM-341619.
In Vitro Th2 Differentiation Assay
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Objective: To determine the effect of YM-341619 on the differentiation of naive T cells into Th2 cells.
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Cell Type: Mouse spleen T cells.
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Methodology:
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Isolate spleen T cells from mice.
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Culture the T cells with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce Th2 differentiation.
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Pre-treat the cells with varying concentrations of YM-341619 (e.g., 0.1-10 nM) for 30 minutes before the addition of IL-4.[3][4]
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After a specified incubation period (e.g., 16 hours), harvest the cells.[4]
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Analyze the expression of Th2-specific markers, such as IL-4 and GATA-3 mRNA, using RT-PCR.[3][4]
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Outcome Measurement: The concentration-dependent decrease in IL-4 and GATA-3 mRNA expression indicates the inhibitory effect of YM-341619 on Th2 differentiation.[3][4]
STAT6 Luciferase Reporter Gene Assay
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Objective: To quantify the inhibitory effect of YM-341619 on STAT6-mediated gene transcription.
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Cell Line: FW4 cells.
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Methodology:
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Transfect FW4 cells with a luciferase reporter construct containing STAT6 binding elements in its promoter.
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Pre-treat the transfected cells with YM-341619 at various concentrations (e.g., 0.1-100 nM) for 30 minutes.[3][4]
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Stimulate the cells with IL-4 to activate the STAT6 signaling pathway.
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After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
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Outcome Measurement: A decrease in luciferase activity in the presence of YM-341619 demonstrates its inhibitory effect on STAT6-dependent gene expression.[3][4]
Visualizing Molecular Pathways and Workflows
To further elucidate the role of YM-341619, the following diagrams illustrate its mechanism of action within the IL-4/STAT6 signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of YM-341619 in the IL-4/STAT6 signaling pathway.
Caption: Workflow for assessing the in vitro effect of YM-341619 on Th2 differentiation.
Conclusion
YM-341619 is a promising preclinical candidate for the treatment of allergic diseases.[1][3][4] Its high potency and selectivity for STAT6, coupled with its oral bioavailability, make it an attractive molecule for further development. The comprehensive data presented in this guide underscore its potential to modulate the Th2 immune response, offering a targeted therapeutic strategy for conditions driven by aberrant IL-4 and IL-13 signaling. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.
References
- 1. | BioWorld [bioworld.com]
- 2. YM-341619 suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
